Cimiracemoside C

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside C typically involves the extraction from the rhizomes of Cimicifuga racemosa. The process includes:

Extraction: The rhizomes are dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Purification: The extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate this compound.

Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and processed in bulk. Solvent extraction is followed by large-scale chromatography to purify the compound. The purified product is then dried and packaged for use in research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its glycosidic bonds.

Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Cimiracemoside C has several scientific research applications:

Chemistry: Used as a reference compound in the study of triterpene glycosides.

Biology: Investigated for its role in activating AMPK, which is crucial in cellular energy homeostasis.

Medicine: Studied for its potential antidiabetic effects, as it can improve glucose metabolism and insulin sensitivity.

Industry: Used in the development of natural product-based therapeutics and supplements

Mechanism of Action

Cimiracemoside C exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a key role in regulating cellular energy balance. By activating AMPK, this compound enhances glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced blood glucose levels. This mechanism makes it a promising candidate for the treatment of metabolic disorders such as diabetes .

Comparison with Similar Compounds

Similar Compounds

- Cimiracemoside D

- Cimidahurine

- 23-epi-26-deoxyactein

Uniqueness

Cimiracemoside C is unique due to its specific structure and potent AMPK activation properties. Compared to similar compounds, it has shown significant potential in improving glucose metabolism and insulin sensitivity, making it a valuable compound in the study of metabolic diseases .

Biological Activity

Cimiracemoside C, a bioactive compound derived from the roots of Cimicifuga racemosa (black cohosh), has garnered attention for its potential therapeutic effects, particularly in women's health. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

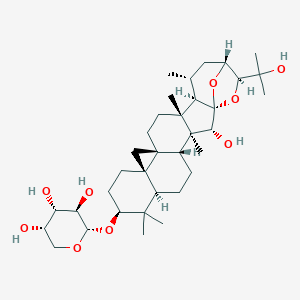

This compound is classified as a triterpene glycoside. Its structure includes a cycloartane backbone, which is characteristic of many compounds found in the Cimicifuga genus. Research indicates that this compound may contribute to the overall efficacy of black cohosh extracts used in dietary supplements aimed at alleviating menopausal symptoms and other gynecological issues.

Pharmacological Properties

1. Hormonal Activity:

this compound has been shown to exhibit estrogen-like activity, which may help mitigate menopausal symptoms such as hot flashes. Studies suggest that it interacts with serotonin receptors, particularly 5-HT1A and 5-HT7, which are involved in thermoregulation and mood stabilization .

2. Anti-inflammatory Effects:

Research indicates that this compound possesses anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in human macrophages, suggesting a potential role in managing inflammatory conditions .

3. Antioxidant Activity:

The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress and reduce the risk of chronic diseases associated with aging .

This compound's biological effects can be attributed to several mechanisms:

- Serotonin Reuptake Inhibition: By binding to serotonin transporters, it may function similarly to selective serotonin reuptake inhibitors (SSRIs), contributing to mood regulation and alleviation of menopausal symptoms .

- Modulation of Cytokine Production: It affects the signaling pathways involved in inflammation, leading to decreased levels of inflammatory markers .

- Antioxidant Pathways: The compound enhances endogenous antioxidant defenses, thereby reducing oxidative damage within cells .

Case Studies

A cross-sectional clinical study involving women using black cohosh supplements revealed no significant hematological abnormalities or increased micronucleus frequencies associated with this compound intake. This suggests a favorable safety profile for long-term use in healthy populations .

Quantitative Analysis

A study utilizing high-performance liquid chromatography (HPLC) analyzed various accessions of Cimicifuga racemosa, revealing varying concentrations of this compound and related compounds. The findings indicated that specific extraction methods significantly influence the yield and bioactivity of these compounds .

Data Tables

| Study | Findings | |

|---|---|---|

| Looney et al. (2012) | Quantified levels of this compound across different plant accessions | Variability in content affects therapeutic efficacy |

| Mercado-Feliciano et al. (2012) | Evaluated safety in animal models | No hepatotoxicity; potential for chromosomal alterations observed |

| Wang et al. (2022) | Investigated receptor interactions | Supports hormonal activity through serotonin receptor modulation |

Properties

IUPAC Name |

(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPYUWOBZFGKAI-BKJHYQRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256925-92-5 | |

| Record name | Cimiracemoside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMIRACEMOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key analytical challenges in differentiating black cohosh (Actaea racemosa) from other closely related species, and how does the use of cimiracemoside C as a marker address these challenges?

A1: Differentiating black cohosh from other Actaea species, particularly those originating in Asia, presents a significant challenge due to their morphological similarities and shared chemical constituents. Traditional methods like morphological examination can be unreliable, especially for processed plant material.

Q2: How effective is Shortwave Infrared Hyperspectral Imaging (SWIR-HSI) combined with chemometrics in authenticating black cohosh products, and what role does this compound analysis play in this process?

A2: The research demonstrates that SWIR-HSI, coupled with chemometric analysis, offers a rapid and efficient method for identifying black cohosh and detecting potential adulteration in commercial products. [] While SWIR-HSI can differentiate between various Actaea species based on their unique spectral fingerprints, the analysis of specific chemical markers like this compound provides crucial confirmatory evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.